molecular formula C6H14N6 B13655983 N''-(piperazine-1-carboximidoyl)guanidine

N''-(piperazine-1-carboximidoyl)guanidine

Cat. No.: B13655983
M. Wt: 170.22 g/mol
InChI Key: WEIAHRZQEKRKDJ-UHFFFAOYSA-N
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Description

N’'-(piperazine-1-carboximidoyl)guanidine is a chemical compound with the molecular formula C6H17Cl3N6. It is known for its utility in research and has applications in various fields of science. The compound is characterized by the presence of a piperazine ring and a guanidine group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(piperazine-1-carboximidoyl)guanidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of diphenylvinylsulfonium triflate and a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds with high yields and involves deprotection steps to obtain the desired piperazine derivative .

Another method involves the catalytic guanylation reaction of amines with carbodiimides. This approach utilizes transition metal catalysts to facilitate the formation of the C–N bond, leading to the synthesis of guanidines .

Industrial Production Methods

Industrial production of N’'-(piperazine-1-carboximidoyl)guanidine often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’'-(piperazine-1-carboximidoyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-1-carboxylic acid derivatives, while reduction can produce piperazine-1-carboximidoyl derivatives.

Scientific Research Applications

N’'-(piperazine-1-carboximidoyl)guanidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’'-(piperazine-1-carboximidoyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. The piperazine ring and guanidine group play crucial roles in mediating these interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(diaminomethylidene)piperazine-1-carboximidamide
  • N-(diaminomethylidene)-1-piperazinecarboximidamide
  • N-phthaloylguanidines

Uniqueness

N’'-(piperazine-1-carboximidoyl)guanidine is unique due to its specific combination of a piperazine ring and a guanidine group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H14N6

Molecular Weight

170.22 g/mol

IUPAC Name

N-(diaminomethylidene)piperazine-1-carboximidamide

InChI

InChI=1S/C6H14N6/c7-5(8)11-6(9)12-3-1-10-2-4-12/h10H,1-4H2,(H5,7,8,9,11)

InChI Key

WEIAHRZQEKRKDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=N)N=C(N)N

Origin of Product

United States

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